molecular formula C28H26N6O3 B2534547 1-(4-ethoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea CAS No. 931314-44-2

1-(4-ethoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea

Cat. No.: B2534547
CAS No.: 931314-44-2
M. Wt: 494.555
InChI Key: PAHFLJJHERSPNW-UHFFFAOYSA-N
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Description

The compound 1-(4-ethoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a urea derivative featuring a complex heterocyclic architecture. Its structure comprises:

  • Urea core: Connects two aromatic systems.
  • 4-Ethoxyphenyl group: A para-substituted phenyl ring with an ethoxy (-OCH₂CH₃) group, enhancing lipophilicity compared to smaller alkoxy substituents (e.g., methoxy).
  • 4-({4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl group: A phenyl ring substituted with a methylene-linked imidazole moiety. The imidazole is further functionalized with a 1,2,4-oxadiazol-5-yl group bearing a 4-methylphenyl substituent.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O3/c1-3-36-24-14-12-23(13-15-24)31-28(35)30-22-10-6-20(7-11-22)16-34-17-25(29-18-34)27-32-26(33-37-27)21-8-4-19(2)5-9-21/h4-15,17-18H,3,16H2,1-2H3,(H2,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHFLJJHERSPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the oxadiazole and imidazole rings, followed by their functionalization and coupling.

    Oxadiazole Synthesis: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Imidazole Synthesis: The imidazole ring is often prepared via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The final step involves coupling the synthesized oxadiazole and imidazole derivatives with the ethoxyphenyl and methylphenyl groups using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially converting nitro groups to amines or reducing double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. These compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The oxadiazole derivatives may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Case Study : A study demonstrated that oxadiazole derivatives showed IC50 values in the micromolar range against several cancer cell lines, indicating potent anticancer effects .

Antimicrobial Activity

Compounds similar to 1-(4-ethoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea have shown promising results as antimicrobial agents:

  • In vitro Studies : These compounds have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth.
  • Mechanism : The presence of the oxadiazole and imidazole rings enhances interaction with microbial enzymes, leading to their inhibition .

Urease Inhibition

The compound's structure suggests potential as a urease inhibitor. Urease inhibitors are valuable in treating conditions linked to urease-producing bacteria:

  • Research Findings : Studies have reported that similar urea derivatives exhibit strong urease inhibitory activity, which could lead to new treatments for urinary tract infections .

Antitrypanosomal and Antimalarial Activity

There is emerging evidence supporting the efficacy of similar compounds against parasitic infections:

  • Antitrypanosomal Activity : Compounds with oxadiazole moieties have shown effectiveness against Trypanosoma species.
  • Antimalarial Activity : Preliminary studies indicate that these compounds may also exhibit antimalarial properties, warranting further investigation .

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies allow for more efficient production of such complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition or activation of enzymatic functions, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table highlights key structural and physicochemical distinctions between the target compound and analogs from the evidence:

Feature Target Compound Similar Compounds (Evidence) Implications
Urea Substituent 1 4-Ethoxyphenyl - Ethyl (9a, 9b, )
- 4-Fluorophenyl (4, 5, )
- 4-Methoxyphenyl (C20, )
Ethoxy enhances lipophilicity vs. methoxy/fluoro . Fluorophenyl increases polarity .
Urea Substituent 2 Imidazole-oxadiazole - Pyrazole (9a, 9b, )
- Thiazole-triazole (4, 5, )
- Tetrazolyl ()
Oxadiazole improves stability vs. pyrazole; triazole/tetrazole increase polarity .
Key Heterocycles 1,2,4-Oxadiazole, Imidazole - Pyrazole ()
- Thiazole, triazole ()
- Isoxazolopyridazine ()
Oxadiazole’s electron-withdrawing nature may alter electronic distribution vs. electron-rich pyrazole .
Melting Points Not reported - 142–144°C (9a, )
- 98–100°C (9b, )
Higher melting points correlate with symmetrical substituents (e.g., 9a vs. 9b).

Electronic and Conformational Analysis

  • Oxadiazole vs.
  • Ethoxy vs. Methoxy/Fluoro : The ethoxy group’s larger size and lipophilicity may improve membrane permeability compared to methoxy () or electron-deficient fluorophenyl ().
  • Crystallography : Compounds in exhibit planar conformations except for perpendicular fluorophenyl groups, suggesting steric hindrance in the target compound’s imidazole-oxadiazole system could impact crystal packing .

Biological Activity

The compound 1-(4-ethoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a complex organic molecule that incorporates multiple functional groups, including an oxadiazole ring and an imidazole moiety. This structural diversity suggests potential for a wide range of biological activities. Recent studies have focused on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O3C_{24}H_{26}N_{4}O_{3}, with a molecular weight of approximately 414.49 g/mol. The presence of the 1,2,4-oxadiazole and imidazole rings is significant as these structures are known to confer various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives of 1,3,4-oxadiazole demonstrate significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. For example, compounds with similar structural features have reported Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 2 µg/mL against resistant strains .

Anticancer Activity

The oxadiazole derivatives are also being explored for their anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific kinases involved in cell proliferation and survival pathways.

Anti-inflammatory Activity

Compounds similar to this compound have shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The antioxidant potential of the compound has been suggested based on its structural components. The presence of phenolic groups can enhance radical scavenging capabilities, which is crucial in preventing oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy : A study published in PMC highlighted that oxadiazole derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The study noted that modifications to the phenyl rings significantly influenced antibacterial potency .
  • Anticancer Mechanisms : Another investigation focused on imidazole-containing compounds revealed their ability to inhibit tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Pathways : Research by Desai et al. demonstrated that certain oxadiazole derivatives could effectively reduce inflammation markers in animal models of arthritis, showcasing their potential for treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMICs = 0.25 - 2 µg/mL against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces COX-2 expression; decreases cytokine levels
AntioxidantRadical scavenging ability; FRAP values indicating high capacity

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